molecular formula C6H8N2O3 B583775 6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- CAS No. 157904-76-2

6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-

Cat. No.: B583775
CAS No.: 157904-76-2
M. Wt: 156.141
InChI Key: KIZJEVDFKXIHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- is a heterocyclic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.141. This compound is characterized by a fused furo[3,4-c]pyrazole ring system, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a methoxy-substituted hydrazine with a suitable diketone can lead to the formation of the desired furo[3,4-c]pyrazole ring system . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines can replace the methoxy group, forming new derivatives.

Scientific Research Applications

6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: This compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furo[3,4-c]pyrazole ring system allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction or metabolic processes .

Comparison with Similar Compounds

6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY- can be compared with other similar compounds, such as:

    4-Hydroxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one: Differing by the presence of a hydroxy group instead of a methoxy group, which affects its reactivity and biological activity.

    3,3a,4,6a-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one: Lacking the methoxy substitution, leading to different chemical properties and applications

Properties

CAS No.

157904-76-2

Molecular Formula

C6H8N2O3

Molecular Weight

156.141

IUPAC Name

4-methoxy-3,3a,4,6a-tetrahydrofuro[3,4-c]pyrazol-6-one

InChI

InChI=1S/C6H8N2O3/c1-10-6-3-2-7-8-4(3)5(9)11-6/h3-4,6H,2H2,1H3

InChI Key

KIZJEVDFKXIHKV-UHFFFAOYSA-N

SMILES

COC1C2CN=NC2C(=O)O1

Synonyms

6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-(9CI)

Origin of Product

United States

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